Bienvenue dans la boutique en ligne BenchChem!

Medetomidine-13C,d3 Hydrochloride

LC-MS/MS Matrix Effect Bioanalytical Method Validation

Medetomidine-13C,d3 hydrochloride is the analytically essential SIL-IS for LC-MS/MS and GC-MS quantification of medetomidine and its active enantiomer dexmedetomidine. Unlike unlabeled analogs that co-elute and fail to correct for ion suppression, this 13C,d3-labeled compound matches extraction recovery and ionization efficiency, ensuring method accuracy per FDA/EMA bioanalytical guidelines. Critical for TDM, pharmacokinetics, and forensic toxicology; substitution with unlabeled or dissimilar internal standards is analytically invalid.

Molecular Formula C13H17ClN2
Molecular Weight 240.75 g/mol
CAS No. 1216630-06-6
Cat. No. B564401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedetomidine-13C,d3 Hydrochloride
CAS1216630-06-6
Synonyms4-[1-(2,3-Dimethylphenyl)ethyl-13C,d3]-1H-imidazole Hydrochloride;  Domitor-13C,d3 Hydrochloride;  MPV 785-13C,d3 Hydrochloride;  Metomidine-13C,d3 Hydrochloride;  Zalopine-13C,d3 Hydrochloride; 
Molecular FormulaC13H17ClN2
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
InChIInChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3;
InChIKeyVPNGEIHDPSLNMU-RWALGPICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Medetomidine-13C,d3 Hydrochloride (CAS 1216630-06-6): Essential Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Medetomidine-13C,d3 hydrochloride is a stable isotope-labeled analog of the α2-adrenoceptor agonist medetomidine, distinguished by the incorporation of one carbon-13 atom and three deuterium atoms . This compound serves as an internal standard for the accurate quantification of medetomidine and its active enantiomer, dexmedetomidine, in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1]. It is available as a certified reference material solution (100 μg/mL in methanol) from Cerilliant® and as a neat solid with a typical purity specification of ≥95% or higher . Unlike unlabeled medetomidine hydrochloride, this isotopically labeled version is not intended for therapeutic use but is a critical analytical tool for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Why Unlabeled Medetomidine or Analogs Cannot Replace Medetomidine-13C,d3 Hydrochloride as an Internal Standard


The direct substitution of Medetomidine-13C,d3 hydrochloride with unlabeled medetomidine or structurally related analogs (e.g., detomidine, xylazine) as an internal standard is analytically invalid for quantitative LC-MS/MS and GC-MS assays [1]. Unlabeled compounds co-elute with the target analyte and cannot be distinguished by mass spectrometry, leading to inaccurate quantification due to ion suppression or enhancement from matrix effects [2]. Structurally dissimilar analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, failing to correct for sample-to-sample variability and violating the fundamental principles of stable isotope dilution assays . The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte except for its isotopic composition is essential to normalize these matrix effects and ensure method accuracy and precision, as demonstrated in validated bioanalytical methods for medetomidine enantiomers [3].

Quantitative Performance Benchmarks: Medetomidine-13C,d3 Hydrochloride in Validated Bioanalytical Methods


Matrix Effect Mitigation: Medetomidine-d3 vs. Uncorrected Assays

In a validated chiral LC-MS/MS method for determining medetomidine enantiomers in dog plasma, the use of racemic medetomidine-d3 as an internal standard effectively prevented potential matrix effects, enabling a lower limit of quantification (LLOQ) of 0.1 ng/mL for both enantiomers [1]. This is in contrast to assays that do not use a stable isotope-labeled internal standard, which are known to suffer from variable ion suppression or enhancement due to co-eluting matrix components, leading to inaccurate quantification [2].

LC-MS/MS Matrix Effect Bioanalytical Method Validation

Assay Linearity and Precision: Medetomidine-d3-Enabled Method Validation

The chiral LC-MS/MS method utilizing racemic medetomidine-d3 as internal standard demonstrated excellent linearity (R² > 0.99) across a calibration range of 0.1–25 ng/mL for both medetomidine enantiomers in dog plasma [1]. Within- and between-session accuracy and precision were both consistently below 15%, meeting the acceptance criteria of bioanalytical method validation guidelines [1].

Method Validation Linearity Precision Accuracy

Superior Quantification vs. Structural Analogs in Plasma Pharmacokinetic Studies

A 1995 study quantifying medetomidine in pig plasma used detomidine, a structurally related α2-agonist, as an internal standard [1]. While this approach enabled quantitation, it is inherently less accurate than using a stable isotope-labeled internal standard like Medetomidine-13C,d3 hydrochloride. Detomidine may exhibit differences in extraction recovery and ionization efficiency compared to medetomidine, leading to potential biases that a co-eluting isotopologue can correct for [2].

Pharmacokinetics Internal Standard Cross-Validation

High-Impact Application Scenarios for Medetomidine-13C,d3 Hydrochloride


Validated LC-MS/MS Assay for Medetomidine Enantiomers in Plasma

This compound is the preferred internal standard for developing and validating sensitive LC-MS/MS methods for the chiral separation and quantification of dex- and levomedetomidine in biological matrices, as demonstrated in a published method achieving an LLOQ of 0.1 ng/mL and excellent linearity and precision [1].

Pharmacokinetic Studies of Dexmedetomidine in Pediatric Patients

Medetomidine-13C,d3 hydrochloride is critical for clinical pharmacokinetic studies, such as a UHPLC-MS/MS method that utilized deuterated medetomidine as an internal standard to accurately measure dexmedetomidine concentrations in plasma from 260 pediatric patients, facilitating pharmacogenetic correlation analysis [2].

Forensic Toxicology and Illicit Drug Adulterant Monitoring

The compound is an essential analytical standard for the identification and quantification of medetomidine as an emerging adulterant in seized drug samples and biological specimens from overdose cases, supporting public health surveillance and forensic investigations [3].

Therapeutic Drug Monitoring (TDM) of Dexmedetomidine

It is suitable for use as a certified reference material (e.g., Cerilliant® solution) in LC-MS/MS methods for TDM of dexmedetomidine in urine, serum, or plasma, ensuring accurate measurement for clinical research and patient management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medetomidine-13C,d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.